Pol I-IN-1 Exhibits Consistent RPA194 Inhibition with an IC₅₀ of 0.21 µM, Positioned Between the Potency Extremes of BMH-21 and CX-5461
Pol I-IN-1 demonstrates an IC₅₀ of 0.21 µM against the RPA194 catalytic subunit of RNA Polymerase I, providing a defined, intermediate potency profile relative to the DNA intercalator BMH-21 (reported IC₅₀ 0.06 µM in biochemical assays, but 0.6 µM in cellular U2OS assays) and the clinical candidate CX-5461 (IC₅₀ range 54-142 nM depending on cell line) [1][2]. This potency is achieved through direct target engagement of RPA194, avoiding the DNA-damage independent stress responses triggered by BMH-21's intercalation mechanism or the complex, cell-type specific activity of CX-5461 .
| Evidence Dimension | Inhibition of RNA Polymerase I (RPA194 subunit) activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.21 µM |
| Comparator Or Baseline | BMH-21 (biochemical): IC₅₀ = 0.06 µM; BMH-21 (cellular, U2OS): IC₅₀ = 0.6 µM; CX-5461 (cell-based): IC₅₀ = 54-142 nM |
| Quantified Difference | Pol I-IN-1 is 3.5-fold less potent than BMH-21's biochemical IC₅₀, but 2.9-fold more potent than BMH-21's cellular IC₅₀. It is 1.5- to 3.9-fold less potent than CX-5461. |
| Conditions | Biochemical RPA194 inhibition assay for Pol I-IN-1; DNA intercalation assay for BMH-21; HCT-116, A375, MIA PaCa-2 cell-based rRNA synthesis inhibition for CX-5461 |
Why This Matters
This defined, intermediate potency avoids the extreme sensitivity or variability of other inhibitors, making Pol I-IN-1 an ideal tool for robust, reproducible dose-response studies in ribosome biogenesis research.
- [1] Peltonen K, Colis L, Liu H, et al. A novel DNA intercalator, BMH-21, inhibits RNA polymerase I transcription and induces nucleolar stress. PLoS One. 2014;9(8):e105479. View Source
- [2] Drygin D, Lin A, Bliesath J, et al. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth. Cancer Res. 2011;71(4):1418-1430. View Source
